Acid citrate dextrose is classified as an anticoagulant solution. It was first developed in 1943 by Loutit et al. for the preservation of whole blood, improving red blood cell survival compared to previous methods. The compound is typically found in two formulations defined by the United States Pharmacopeia: ACD-A and ACD-B, which differ in their concentrations of citric acid, sodium citrate, and dextrose .
The synthesis of acid citrate dextrose involves the careful combination of its components in aqueous solution. The preparation for ACD-A and ACD-B is as follows:
The ingredients are dissolved and mixed until clear, ensuring that the solution is sterile for clinical use .
The molecular structure of acid citrate dextrose consists of three primary components:
The interaction between these components facilitates the chelation of calcium ions, which is vital for its anticoagulant properties .
Acid citrate dextrose functions primarily through its ability to chelate calcium ions present in blood. This chelation prevents the formation of fibrin clots by inhibiting the coagulation cascade, which relies on calcium ions as essential cofactors. The chemical reaction can be summarized as follows:
This reaction effectively reduces ionized calcium levels in the blood, thus maintaining fluidity during storage or processing .
The mechanism of action of acid citrate dextrose involves several key processes:
Acid citrate dextrose has a wide range of applications in medical science:
The development of Acid Citrate Dextrose during World War II addressed critical limitations in blood preservation. Prior anticoagulants like trisodium citrate-glucose solutions caramelized during autoclaving, leading to bacterial contamination rates of ~8%. In 1943, British researchers Loutit and Mollison innovated by acidifying the citrate-dextrose mixture (pH < 5.8), which prevented sugar degradation during sterilization. This yielded a sterile solution supporting 21-day whole blood storage with <0.25% contamination risk—a landmark improvement enabling large-scale blood banking [3] [5] [7].
Initially termed "MRC 1940," early citrate-dextrose formulations were eclipsed by ACD’s superior red blood cell survival rates (73% viability after 3 weeks). Its adoption by Allied forces during WWII facilitated the transfusion of ~600,000 units, revolutionizing military medicine. Post-war, ACD became the global standard until 1957, when citrate-phosphate-dextrose (CPD) improved phosphate homeostasis. Further refinements like citrate-phosphate-dextrose-adenine (CPDA-1) extended storage to 35 days by replenishing adenine nucleotides. Despite these advances, ACD remains foundational; modern preservatives like SAGM (saline-adenine-glucose-mannitol) still incorporate its core citrate-dextrose chemistry [3] [4] [5].
Acid Citrate Dextrose comprises three active components:
The United States Pharmacopeia standardizes two primary variants: Acid Citrate Dextrose-A and Acid Citrate Dextrose-B. Their compositional differences tailor them to specific applications:
Table 1: Composition of Acid Citrate Dextrose Formulations (per 1,000 mL) [3] [9]
Component | Acid Citrate Dextrose-A | Acid Citrate Dextrose-B |
---|---|---|
Citric acid (anhydrous) | 7.3 g | 4.4 g |
Sodium citrate (dihydrate) | 22.0 g | 13.2 g |
Dextrose (monohydrate) | 24.5 g | 14.7 g |
Molar citrate concentration | 113 mM | 68 mM |
Citrate:Dextrose ratio | 1:1.12 | 1:1.11 |
Acid Citrate Dextrose-A’s higher citrate and dextrose load (38 mM citric acid, 107 mM sodium citrate, 136 mM dextrose) suits extracorporeal processing like apheresis, where rapid anticoagulation is essential [8] [10]. Acid Citrate Dextrose-B’s reduced concentration (23 mM citric acid, 65 mM sodium citrate, 136 mM dextrose) is optimized for whole blood storage, minimizing osmotic stress to red blood cells [3] [5]. Both solutions are sterile, non-pyrogenic, and packaged in non-PVC polyolefin bags to enhance stability [9].
Citrate
Trisodium citrate functions as a calcium chelator, binding ionized calcium (Ca²⁺) to form soluble calcium-citrate complexes. This disrupts calcium-dependent coagulation factor assembly (e.g., factors II, VII, IX, X), preventing fibrin clot formation. Citrate’s efficacy depends on stoichiometry: 1 mole citrate chelates 3 moles Ca²⁺. In extracorporeal circuits, citrate concentrations of 2.5–4.5 mmol/L blood flow maintain ionized calcium below 0.5 mmol/L—the threshold for coagulation inhibition [1] [3] [6].
Dextrose
Dextrose (D-glucose) sustains red blood cell metabolism by fueling glycolysis and the pentose phosphate pathway. This generates:
Acid Buffering System
Citric acid establishes a low-pH environment (4.8–5.2) that:
Table 2: Functional Synergy of Acid Citrate Dextrose Components
Component | Primary Role | Secondary Effect |
---|---|---|
Sodium citrate | Calcium chelation → anticoagulation | Alkalinization upon metabolism |
Citric acid | pH reduction → sterilization stability | Platelet inhibition |
Dextrose | Glycolytic substrate → ATP production | Delays storage-induced metabolic depletion |
This triad enables Acid Citrate Dextrose to simultaneously anticoagulate, nourish, and stabilize blood products—securing its role from routine phlebotomy to advanced cellular therapies [1] [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7